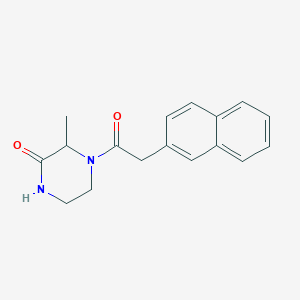

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one

Description

Properties

IUPAC Name |

3-methyl-4-(2-naphthalen-2-ylacetyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-17(21)18-8-9-19(12)16(20)11-13-6-7-14-4-2-3-5-15(14)10-13/h2-7,10,12H,8-9,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSBIGREWIJNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one typically involves the following steps:

Formation of the Piperazin-2-one Ring: The piperazin-2-one ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 3-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the 2-(Naphthalen-2-yl)acetyl Group: This step involves the acylation of the piperazin-2-one ring with 2-(naphthalen-2-yl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their pharmacological or biochemical properties:

Key Comparative Insights

Role of Naphthalenyl Substitution

- Positional Isomerism : The naphthalen-2-yl group in the target compound contrasts with the naphthalen-1-yl substituent in compound 4h . Positional differences influence steric and electronic interactions; naphthalen-2-yl may offer enhanced π-π stacking in enzyme pockets compared to naphthalen-1-yl.

- Chalcone Derivatives : Compound 108 (naphthalen-2-yl chalcone) achieved a binding energy of -10.4 kcal/mol against SARS-CoV-2 Mpro, highlighting the pharmacophoric value of this substituent in antiviral contexts .

Piperazin-2-one Core Modifications

- Methyl vs.

- Hybrid Structures : Compound C2 integrates a pyrazolo-pyridine moiety with piperazin-2-one, demonstrating the scaffold’s adaptability for high-affinity interactions in cancer targets .

Pharmacological Activity Trends

- Antiviral Potential: Piperazin-2-one derivatives with aromatic substituents (e.g., 107, 108) show promise against viral proteases, suggesting the target compound may share similar applications .

- Anti-Inflammatory Effects : The metabolite of piron (a piperazin-2-one derivative) exhibited in vivo anti-inflammatory activity, implying structural motifs that could be leveraged in NSAID development .

Biological Activity

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one, a piperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H18N2O2

- Molecular Weight : 282.34 g/mol

- CAS Number : 1105702-14-4

The structure features a piperazin-2-one core substituted with a 3-methyl group and a naphthalen-2-yl acetyl group, contributing to its unique chemical properties and biological activity. The presence of the naphthalene moiety enhances lipophilicity, potentially influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring followed by acylation with naphthalene derivatives. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity.

Antimicrobial Activity

Initial studies suggest that this compound exhibits antimicrobial properties. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Comparative studies indicate that its efficacy varies against different microbial strains, warranting further investigation into its mechanisms of action.

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, compounds structurally related to this compound have shown significant antiproliferative effects in vitro. Studies have reported that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Study Example : A study evaluated the effects of various piperazine derivatives on human breast cancer (MCF-7) cells, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| 3-Methyl-4-(...) | 5.0 | MCF-7 | Induced apoptosis |

| Related Compound A | 3.5 | MCF-7 | Cell cycle arrest (G0/G1) |

| Related Compound B | 7.0 | HeLa | Cytotoxic effects |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, there is emerging evidence supporting the anti-inflammatory potential of this compound. Preliminary assays have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as COX enzymes. This suggests that it may be beneficial in treating inflammatory diseases .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. Upon binding to these targets, it may modulate their activity, leading to altered cellular responses such as apoptosis or inhibition of cell proliferation. Detailed studies utilizing molecular docking and dynamics simulations are ongoing to elucidate these interactions further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.